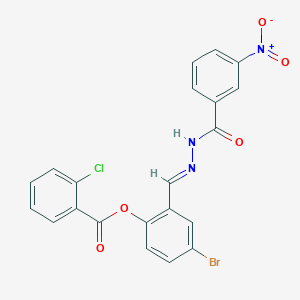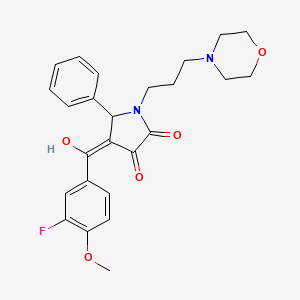![molecular formula C31H40N2O6 B12027534 5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12027534.png)
5-(4-Ethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-乙氧基苯基)-3-羟基-4-(4-异丁氧基-2-甲基苯甲酰基)-1-[3-(4-吗啉代)丙基]-1,5-二氢-2H-吡咯-2-酮是一种复杂的有机化合物,具有独特的结构,结合了各种官能团。
准备方法
合成路线和反应条件
5-(4-乙氧基苯基)-3-羟基-4-(4-异丁氧基-2-甲基苯甲酰基)-1-[3-(4-吗啉代)丙基]-1,5-二氢-2H-吡咯-2-酮的合成通常涉及多步有机合成。
工业生产方法
在工业环境中,该化合物的生产可能涉及优化的反应条件,以最大限度地提高产率和纯度。这包括使用高纯度试剂,控制温度和使用特定催化剂以促进合成的每个步骤。该过程还将涉及纯化步骤,例如重结晶或色谱法,以确保最终产品满足所需规格。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在羟基处,导致形成酮或醛。
还原: 还原反应可以针对羰基,将它们转化为醇。
取代: 化合物中的芳环可以参与亲电和亲核取代反应,从而实现进一步的功能化。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用还原剂,例如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
取代: 在适当的条件下,可以使用卤素(例如 Br₂)或亲核试剂(例如 NH₃)等试剂。
主要产物
这些反应的主要产物取决于所用试剂和条件。例如,羟基的氧化将产生酮,而羰基的还原将产生醇。
科学研究应用
化学
在化学领域,该化合物因其独特的结构特性和反应性而受到研究。它作为模型化合物来了解各种化学反应中类似结构的行为。
生物学
在生物学上,该化合物与酶和受体的相互作用引起了人们的兴趣。它可以用于研究以探索其作为酶抑制剂或受体调节剂的潜力。
医学
在药物化学领域,该化合物因其潜在的治疗作用而受到研究。它的结构表明它可以与参与疾病的生物靶标相互作用,使其成为药物开发的候选药物。
工业
在工业上,该化合物可用于合成更复杂的分子,或作为制药生产中的中间体。
作用机制
5-(4-乙氧基苯基)-3-羟基-4-(4-异丁氧基-2-甲基苯甲酰基)-1-[3-(4-吗啉代)丙基]-1,5-二氢-2H-吡咯-2-酮发挥作用的机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,潜在地抑制它们的活性或调节它们的功能。所涉及的确切途径将取决于该化合物使用的特定生物学环境。
相似化合物的比较
类似化合物
- 5-(4-甲氧基苯基)-3-羟基-4-(4-异丁氧基-2-甲基苯甲酰基)-1-[3-(4-吗啉代)丙基]-1,5-二氢-2H-吡咯-2-酮
- 5-(4-乙氧基苯基)-3-羟基-4-(4-异丙氧基-2-甲基苯甲酰基)-1-[3-(4-吗啉代)丙基]-1,5-二氢-2H-吡咯-2-酮
独特性
使 5-(4-乙氧基苯基)-3-羟基-4-(4-异丁氧基-2-甲基苯甲酰基)-1-[3-(4-吗啉代)丙基]-1,5-二氢-2H-吡咯-2-酮有别于类似化合物的,是其官能团的特定组合。这种独特的结构可能会赋予独特的生物活性或化学反应性,使其成为进一步研究和应用的宝贵化合物。
属性
分子式 |
C31H40N2O6 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC 名称 |
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H40N2O6/c1-5-38-24-9-7-23(8-10-24)28-27(29(34)26-12-11-25(19-22(26)4)39-20-21(2)3)30(35)31(36)33(28)14-6-13-32-15-17-37-18-16-32/h7-12,19,21,28,34H,5-6,13-18,20H2,1-4H3/b29-27+ |
InChI 键 |
SVYMUFRVRAMTRI-ORIPQNMZSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
规范 SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(4-bromophenyl)-4-[(4-butoxy-3-methylphenyl)(hydroxy)methylidene]-1-[2-(diethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B12027453.png)
![2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12027455.png)
![(5E)-5-(3-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12027474.png)

![isopropyl {[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12027486.png)

![methyl 7-cyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12027502.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12027508.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12027513.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12027516.png)


![[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12027540.png)
![1-(4-Chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12027542.png)
